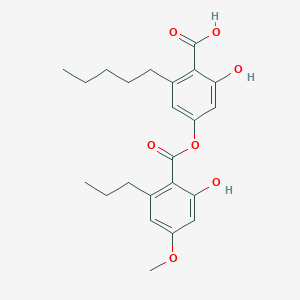
Stenosporic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stenosporic acid involves the extraction from lichens using solvents like acetone, chloroform, and ethanol . The lichen extracts are then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from lichens .
Analyse Des Réactions Chimiques
Types of Reactions: Stenosporic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Stenosporic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lichen metabolites and their chemical properties.
Biology: Investigated for its antimicrobial and antifungal activities against various pathogens.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Explored for its potential in biotechnological applications, such as natural preservatives.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Gyrophoric Acid: Another lichen-derived compound with antimicrobial properties.
Usnic Acid: Known for its broad-spectrum antimicrobial activity.
Atranorin: Exhibits similar antifungal properties.
Uniqueness: Stenosporic acid is unique due to its specific activity against certain resistant fungal strains, such as Fusarium oxysporum . Its broad-spectrum activity and potential for various applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
27240-56-8 |
|---|---|
Formule moléculaire |
C23H28O7 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-11-17(13-18(24)20(15)22(26)27)30-23(28)21-14(8-5-2)10-16(29-3)12-19(21)25/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
Clé InChI |
XZVFRLDHIHBLGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


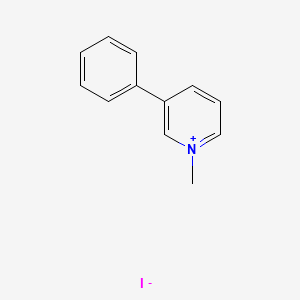
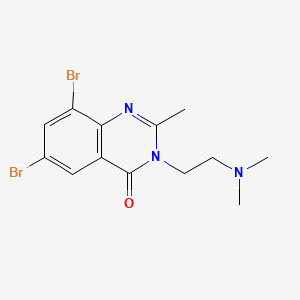
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
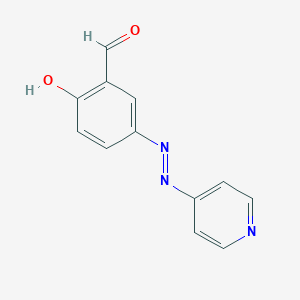
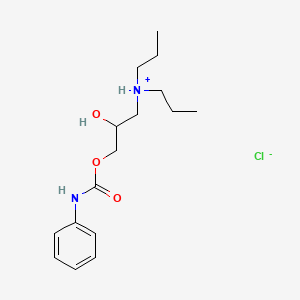


![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)

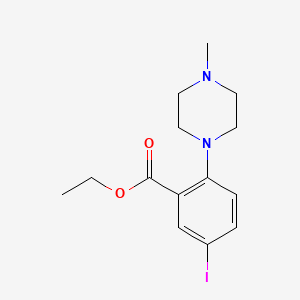
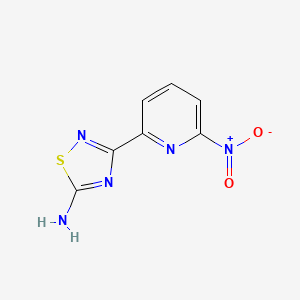

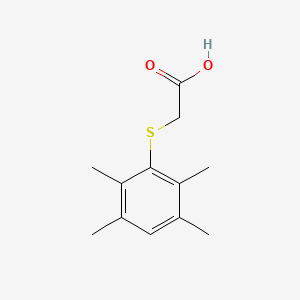
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
